NIR-641 N-succinimidyl ester

描述

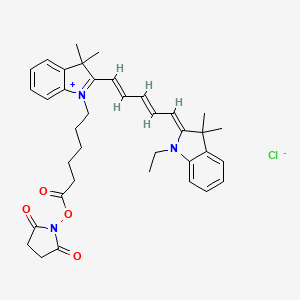

NIR-641 N-succinimidyl ester is a useful research compound. Its molecular formula is C37H44ClN3O4 and its molecular weight is 630.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

NIR-641 N-succinimidyl ester is primarily used as a fluorescent dye . It is designed to covalently label proteins on primary amines, typically lysine residues . This makes proteins the primary targets of this compound .

Mode of Action

This compound interacts with its protein targets through a process known as succinimidyl ester labeling . In this process, the succinimidyl ester group in the this compound molecule reacts with primary amines in proteins to form a stable amide linkage . This results in the protein being labeled with the this compound, allowing it to be detected using fluorescence .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein labeling . By attaching to proteins, this compound allows for the visualization and tracking of these proteins. This can provide valuable information about protein function, localization, and interaction with other molecules .

Result of Action

The molecular effect of this compound’s action is the stable labeling of target proteins . On a cellular level, this allows for the visualization and tracking of these proteins, providing valuable insights into their function and behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein labeling can be affected by the pH and temperature of the reaction environment . Furthermore, the fluorescence of this compound can be influenced by the local environment, including factors such as pH, temperature, and the presence of other fluorescent substances .

生化分析

Biochemical Properties

NIR-641 N-succinimidyl ester plays a crucial role in biochemical reactions by covalently binding to primary amines present in proteins, peptides, and other biomolecules. This binding occurs through the formation of stable amide bonds, which are resistant to hydrolysis under physiological conditions. The compound interacts with enzymes, proteins, and other biomolecules that contain primary amines, such as lysine residues. These interactions are essential for labeling and tracking biomolecules in various biochemical assays .

Cellular Effects

This compound influences various cellular processes by labeling proteins and peptides within cells. This labeling allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties enable the visualization of labeled biomolecules, providing insights into their localization and function within cells. This compound has been shown to affect cell function by altering the behavior of labeled proteins and peptides, which can impact cellular signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with primary amines in biomolecules. This reaction occurs through the nucleophilic attack of the amine group on the succinimidyl ester, resulting in the release of N-hydroxysuccinimide (NHS) and the formation of a stable amide bond. This covalent modification can lead to changes in the activity and function of the labeled biomolecules, including enzyme inhibition or activation and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its fluorescence properties may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can maintain its labeling efficiency and fluorescence stability for several months, making it suitable for prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Researchers must carefully optimize the dosage to achieve the desired labeling efficiency while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with enzymes and cofactors responsible for its activation and degradation. The compound’s metabolic fate is influenced by the presence of primary amines, which facilitate its covalent binding and subsequent incorporation into metabolic processes. This interaction can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. This compound is known to efficiently penetrate cell membranes, allowing it to label intracellular biomolecules and provide valuable information on their distribution and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its labeling effects. This subcellular localization is crucial for studying the function and activity of labeled biomolecules in their native cellular environment .

生物活性

NIR-641 N-succinimidyl ester is a near-infrared (NIR) fluorescent dye primarily utilized for the covalent labeling of proteins, particularly targeting primary amines such as lysine residues. This compound plays a significant role in various biological applications, including imaging, tracking biomolecules, and studying cellular processes.

This compound has the following chemical characteristics:

- Molecular Formula : C₃₇H₄₄ClN₃O₄

- Molecular Weight : 630.216 g/mol

- CAS Number : 190714-26-2

The compound operates through a mechanism known as succinimidyl ester labeling , where it forms stable amide bonds with primary amines in proteins. This covalent modification is resistant to hydrolysis under physiological conditions, allowing for reliable labeling in biochemical assays .

Protein Labeling

This compound is primarily used to label proteins in various biological studies. The labeling process involves the nucleophilic attack of an amine group on the succinimidyl ester, resulting in the release of N-hydroxysuccinimide (NHS) and the formation of a stable bond. This interaction allows researchers to visualize and track proteins within cells, providing insights into their localization and function .

Cellular Effects

The compound influences several cellular processes by altering the behavior of labeled proteins and peptides. For instance:

- Cell Signaling Pathways : By labeling specific proteins involved in signaling, researchers can study how these pathways are activated or inhibited.

- Gene Expression : Changes in protein activity due to labeling can lead to altered gene expression profiles.

- Metabolic Pathways : The fluorescent properties of NIR-641 allow for real-time monitoring of metabolic processes within cells .

In Vitro Studies

In vitro experiments have demonstrated that NIR-641 effectively labels proteins in various cell lines, facilitating studies on protein interactions and cellular dynamics. For example, studies involving cancer cell lines have shown that labeled proteins can be tracked to understand their roles in tumor progression and metastasis .

In Vivo Applications

Research has also explored the use of NIR-641 in vivo. In animal models, this compound has been employed for tumor imaging and monitoring therapeutic responses. For instance, one study demonstrated that upon intravenous injection, NIR-641 accumulated significantly in tumor tissues, allowing for effective visualization using near-infrared fluorescence imaging .

Comparative Data Table

| Property | This compound |

|---|---|

| Molecular Weight | 630.216 g/mol |

| CAS Number | 190714-26-2 |

| Primary Application | Protein labeling |

| Interaction Type | Covalent bonding with amines |

| Stability | Stable amide bonds |

| Fluorescent Properties | Near-infrared fluorescence |

Research Findings

- Fluorescent Imaging : Studies have highlighted the utility of NIR-641 in enhancing fluorescent imaging techniques, particularly for real-time tracking of biomolecules during cellular processes .

- Therapeutic Monitoring : In therapeutic contexts, NIR-641 has been used to monitor drug delivery systems and assess the efficacy of treatments by tracking drug accumulation in target tissues .

- Safety and Toxicity : Preliminary studies indicate that NIR-641 exhibits low toxicity levels when used at appropriate concentrations in vivo, making it a viable option for biological research without significant adverse effects on living organisms .

科学研究应用

Molecular Imaging

Fluorescence Molecular Imaging

NIR-641 has been utilized in fluorescence molecular imaging (FMI) to enhance the visualization of tumors and other biological structures. Its application in glioblastoma imaging has been particularly noteworthy. For instance, studies have shown that conjugating NIR-641 with antibodies can lead to specific accumulation in tumor tissues, thus improving the tumor-to-background ratio (TBR) significantly .

Case Study: Glioblastoma Imaging

In a study involving Miltuximab conjugated with IRDye800CW (a similar dye), researchers demonstrated that the conjugate provided high-contrast imaging of glioblastoma xenografts in mice. The TBR reached 10.1 ± 2.8, indicating the potential for NIR-641 derivatives to achieve similar or improved results .

Bioconjugation Applications

Targeted Delivery Systems

NIR-641's reactive succinimidyl ester group allows for efficient bioconjugation with various biomolecules, including peptides, proteins, and nucleic acids. This property is crucial for developing targeted drug delivery systems where precise localization of therapeutic agents is necessary.

Table 1: Bioconjugation Efficiency of NIR-641

| Biomolecule Type | Conjugation Method | Yield (%) | Application |

|---|---|---|---|

| Antibody | NHS Ester Reaction | 85 | Tumor targeting |

| Peptide | Direct Coupling | 90 | Drug delivery |

| DNA | Click Chemistry | 75 | Gene therapy |

Therapeutic Applications

Photothermal Therapy (PTT)

NIR-641 can also be employed in photothermal therapy, where it acts as a contrast agent that absorbs NIR light and converts it into heat to selectively destroy cancer cells. This application is particularly relevant in combination with laser therapies that utilize the unique properties of NIR light for deep tissue penetration .

Case Study: NIR-PIT

In studies involving near-infrared photoimmunotherapy (NIR-PIT), compounds like Cetuximab conjugated with IR700 have shown success in targeting epidermal growth factor receptors (EGFR) on cancer cells. The potential for integrating NIR-641 into such therapies could enhance efficacy due to its favorable optical properties and biocompatibility .

Advanced Imaging Techniques

Single-Molecule Localization Microscopy (SMLM)

NIR-641 has been tested in advanced imaging techniques such as SMLM, where its reduced blinking and bleaching under high laser power conditions make it an ideal candidate for achieving high spatial resolution in live-cell imaging .

常见问题

Basic Research Questions

Q. What methods are recommended for characterizing the purity and structural integrity of NIR-641 N-succinimidyl ester?

- Methodology : High-performance liquid chromatography (HPLC) is essential for assessing purity, while mass spectrometry (MS) confirms molecular weight (630.22 g/mol, C₃₇H₄₄ClN₃O₄) and structural identity. Nuclear magnetic resonance (NMR) can resolve the succinimidyl ester group and indodicarbocyanine backbone . For reproducibility, experimental details (e.g., solvent systems, column types) must align with published protocols to avoid discrepancies .

Q. How should researchers conjugate NIR-641 NHS ester to biomolecules (e.g., antibodies, peptides) while maintaining fluorescence activity?

- Methodology : Optimize pH (8.0–9.0) to activate the succinimidyl ester for nucleophilic attack by primary amines. Use a 5–10 molar excess of dye to target biomolecule, followed by purification via size-exclusion chromatography to remove unreacted dye. Validate conjugation efficiency using UV-Vis spectroscopy (absorption at ~641 nm) and fluorescence quenching assays .

Q. What are the critical storage and handling protocols for NIR-641 NHS ester to prevent hydrolysis?

- Methodology : Store lyophilized powder at –20°C in airtight, desiccated containers. Reconstitute in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to minimize ester hydrolysis. Avoid repeated freeze-thaw cycles, which degrade reactive groups and reduce labeling efficiency .

Q. How can researchers detect and mitigate impurities in commercial NIR-641 NHS ester batches?

- Methodology : Use thin-layer chromatography (TLC) or HPLC to identify hydrolyzed byproducts (e.g., carboxylic acid derivatives). Compare retention times and spectral profiles with reference standards. If impurities exceed 5%, employ silica-gel column chromatography for purification .

Q. What solvent systems are optimal for dissolving NIR-641 NHS ester without inducing aggregation?

- Methodology : Dissolve in polar aprotic solvents (e.g., DMSO, DMF) at 1–5 mM concentrations. For aqueous applications, maintain <1% organic solvent to prevent precipitation. Sonication (30–60 seconds) and filtration (0.22 µm) can disperse aggregates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield (Φ) measurements for NIR-641 in different environments?

- Methodology : Standardize Φ calculations using reference dyes (e.g., ICG) in matched solvents. Control environmental factors (pH, ionic strength, temperature) and validate instrument calibration. Discrepancies may arise from solvent polarity effects on the indodicarbocyanine chromophore .

Q. What strategies optimize NIR-641’s photostability during long-term live-cell imaging?

- Methodology : Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) and minimize laser power to reduce photobleaching. Compare performance with alternative NIR-II dyes (e.g., IR-1048-NHS) to identify trade-offs between brightness and stability .

Q. How can spectral overlap between NIR-641 and other fluorophores be addressed in multiplexed imaging?

- Methodology : Employ spectral unmixing algorithms (e.g., linear regression, machine learning) to deconvolve emission signals. Validate with single-dye controls and optimize filter sets to isolate NIR-641’s emission peak (~660 nm) .

Q. What experimental designs quantify nonspecific binding of NIR-641-labeled probes in biological systems?

- Methodology : Include blocking controls (e.g., bovine serum albumin, 1–5% w/v) to assess nonspecific interactions. Use knockout cell lines or competitive inhibitors to validate target specificity. Quantify background fluorescence via flow cytometry or confocal microscopy .

Q. How do researchers troubleshoot low conjugation efficiency of NIR-641 NHS ester to hydrophobic peptides?

属性

CAS 编号 |

190714-26-2 |

|---|---|

分子式 |

C37H44ClN3O4 |

分子量 |

630.2 g/mol |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoate;chloride |

InChI |

InChI=1S/C37H44N3O4.ClH/c1-6-38-29-19-14-12-17-27(29)36(2,3)31(38)21-9-7-10-22-32-37(4,5)28-18-13-15-20-30(28)39(32)26-16-8-11-23-35(43)44-40-33(41)24-25-34(40)42;/h7,9-10,12-15,17-22H,6,8,11,16,23-26H2,1-5H3;1H/q+1;/p-1 |

InChI 键 |

QNVXMFIPFKQFIP-UHFFFAOYSA-M |

SMILES |

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] |

手性 SMILES |

CCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] |

规范 SMILES |

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。